Fmoc-Lys(Tnm)-OH (CAS 251316-95-7): A Technical Overview of a Unique Building Block for Advanced Peptide Synthesis
Fmoc-Lys(Tnm)-OH (CAS 251316-95-7): A Technical Overview of a Unique Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Fmoc-Nε-(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Tnm)-OH, is a specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the complex side-chain protecting group, offer potential advantages in peptide engineering, structural biology, and drug discovery. This technical guide provides a comprehensive overview of the available information on Fmoc-Lys(Tnm)-OH, including its properties and potential applications, while also highlighting the current limitations in publicly accessible data regarding its specific use and deprotection.
Core Properties of Fmoc-Lys(Tnm)-OH
The defining characteristic of this amino acid derivative is the sophisticated Nε-protecting group, which sets it apart from more common lysine-protecting groups like Boc, Z, or Mtt. The "Tnm" designation refers to the (1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl) moiety.
Physicochemical Data
A summary of the key physicochemical properties of Fmoc-Lys(Tnm)-OH is presented in the table below. It is important to note that much of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 251316-95-7 | [1] |
| Molecular Formula | C₃₂H₃₉N₃O₁₀ | [1] |
| Molecular Weight | 625.67 g/mol | [1] |
| Appearance | Solid | [] |
| Purity | ≥99% (typically) | [] |
| Boiling Point | 850.7 ± 65.0 °C (at 760 mmHg) | [] |
| Density | 1.36 ± 0.1 g/cm³ | [] |
| Storage Conditions | -20°C | [] |
Synonyms:
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Fmoc-L-Lys(Tnm)-OH
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N²-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N⁶-[[(3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxy]carbonyl]-L-lysine[]
Conceptual Framework for Application in Peptide Synthesis
General SPPS Workflow
Caption: General workflow for incorporating Fmoc-Lys(Tnm)-OH into a peptide chain via Fmoc-SPPS.
The "Tnm" Protecting Group: A Structural and Mechanistic Perspective
The (1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl) protecting group is a complex moiety with several functional groups that influence its properties and potential deprotection strategies.
Structural Features
Caption: The Tnm protecting group attached to the epsilon-amino group of a lysine residue.
The "Tnm" group is characterized by:
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A spiroketal (1,5-dioxaspiro[5.5]undecane) core, which is known to be relatively stable to acidic conditions.
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A nitro group at a quaternary carbon, which can potentially be removed under reductive conditions.
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A methoxycarbonyl group , which could be susceptible to hydrolysis under basic conditions.
Proposed Experimental Protocols (Hypothetical)
It must be emphasized that the following protocols are hypothetical and based on general principles of peptide chemistry, as specific validated methods for Fmoc-Lys(Tnm)-OH are not available in published literature. Researchers should perform small-scale test reactions to determine the optimal conditions.
Coupling of Fmoc-Lys(Tnm)-OH
The coupling of Fmoc-Lys(Tnm)-OH to a resin-bound peptide with a free N-terminal amine would likely follow standard SPPS coupling protocols.
Step-by-Step Coupling Protocol:
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Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).
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Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.
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Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
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Activation: In a separate vessel, dissolve Fmoc-Lys(Tnm)-OH (typically 3-5 equivalents relative to the resin loading) in DMF. Add a coupling agent (e.g., HCTU, HATU; 2.9-4.5 equivalents) and an organic base (e.g., N,N-diisopropylethylamine (DIPEA); 8 equivalents). Allow for a pre-activation period of 1-2 minutes.
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Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-4 hours.
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Washing: Wash the resin with DMF to remove unreacted reagents.
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Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Deprotection of the "Tnm" Group: A Discussion of Potential Strategies
The key challenge in utilizing Fmoc-Lys(Tnm)-OH is the selective removal of the "Tnm" group. The orthogonality of this group with respect to other common protecting groups is not well-documented. Based on its chemical structure, several deprotection strategies could be explored:
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Reductive Cleavage of the Nitro Group: The presence of the nitro group suggests that reductive conditions could be employed for its removal. This might involve reagents such as zinc in acetic acid, or catalytic hydrogenation. However, the compatibility of these conditions with other protecting groups and the peptide backbone would need to be carefully evaluated. Some nitro-containing protecting groups are known to be cleaved under reductive conditions that are orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.
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Hydrolysis of the Methoxycarbonyl Group: The ester functionality could potentially be cleaved under basic conditions. However, this approach may lack orthogonality with the base-labile Fmoc group and could lead to side reactions with the peptide backbone.
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Acid-Mediated Cleavage of the Spiroketal: While spiroketals are generally more stable to acid than other acetals, strong acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin might also cleave the "Tnm" group. The relative lability of this specific spiroketal compared to other acid-labile protecting groups is unknown.
Safety and Handling
Conclusion and Future Outlook
Fmoc-Lys(Tnm)-OH represents an intriguing, albeit poorly documented, building block for peptide synthesis. Its complex side-chain protecting group offers the potential for novel applications in creating structurally unique peptides and bioconjugates. However, the lack of published, peer-reviewed data on its synthesis, coupling, and, most critically, deprotection, presents a significant barrier to its widespread adoption.
For researchers and drug development professionals considering the use of this compound, it is imperative to conduct thorough in-house validation of its chemical behavior within the context of their specific synthetic strategies. The development and publication of robust protocols for the selective cleavage of the "Tnm" group would be a valuable contribution to the field of peptide chemistry and would unlock the full potential of this unique reagent.
References
- CAS 251316-95-7 Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH. (n.d.).
- Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. (n.d.).
- Understanding Fmoc-Lys(Alloc)-OH: Properties and Applications in Research. (n.d.).
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Fmoc-Lys(Boc)-OH [71989-26-9]. (n.d.). Aapptec Peptides. Retrieved from [Link]
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The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. PMC. Retrieved from [Link]
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Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. Retrieved from [Link]
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Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]
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Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. PMC. Retrieved from [Link]
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Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Retrieved from [Link]
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Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Retrieved from [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
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Camptothecin | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]
- 2.4 Photocleavable Protecting Groups. (n.d.).
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Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Retrieved from [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
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A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Retrieved from [Link]
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The application of multi-component reactions in drug discovery. PubMed. Retrieved from [Link]
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An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. American Chemical Society. Retrieved from [Link]
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Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]
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Camptothecin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. Retrieved from [Link]
